![molecular formula C16H19N3O2 B2930354 ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate CAS No. 1156971-93-5](/img/structure/B2930354.png)
ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate, also known as EPN, is a carbamate insecticide that has been widely used in agriculture and public health for its effective control of insect pests. EPN is a colorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 305.35 g/mol and a chemical formula of C16H20N2O2.
Applications De Recherche Scientifique
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: This compound is utilized in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Methods of Application:
- Procedure: C–C bond cleavage promoted by I2 and TBHP Results Summary: The synthesis resulted in the formation of N-(pyridin-2-yl)amides with significant yields under mild, metal-free conditions .
Anti-Fibrosis Drug Development
Scientific Field
Pharmacology Application Summary: Novel 2-(pyridin-2-yl)pyrimidine derivatives, which include the ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate structure, have been synthesized and evaluated for their anti-fibrotic activities . Methods of Application:
- Assays: Picro-Sirius red staining, hydroxyproline assay, ELISA for Collagen type I alpha 1 (COL1A1) protein expression Results Summary: Compounds showed effective inhibition of collagen expression and hydroxyproline content in vitro, indicating potential as novel anti-fibrotic drugs .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: The compound serves as a pharmacophore in the design of structures with varied medicinal applications, particularly in the synthesis of amides and imidazopyridines . Methods of Application:
- Techniques: Aerobic oxidative C–N coupling, oxidative amidation Results Summary: The methods developed offer convenient synthetic routes for structures with significant biological and therapeutic value .
Anti-Gastric Cancer Research
Scientific Field
Oncology Application Summary: Ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate derivatives have been studied for their anti-gastric cancer activity . Methods of Application:
- Assay: MTT assay Results Summary: The derivatives showed promising results in inhibiting the growth of gastric cancer cells in vitro .
Chemical Biology
Scientific Field
Chemical Biology Application Summary: The compound is used in the construction of novel heterocyclic compound libraries with potential biological activities . Methods of Application:
- Screening: Biological activity evaluation Results Summary: The synthesized libraries are crucial for identifying new compounds with biological and pharmaceutical activities .
Development of Antitumor Agents
Scientific Field
Cancer Research Application Summary: The compound is being investigated for its potential as an antitumor agent, particularly in the synthesis of imidazole-containing compounds that have shown promising results . Methods of Application:
- Testing: In vitro assays against various cancer cell lines. Results Summary: Some derivatives, particularly compounds 1a and 1b, demonstrated good antimicrobial potential, suggesting a broader spectrum of biological activity that could include antitumor effects .
Chemical Biology and Drug Discovery
Scientific Field
Chemical Biology Application Summary: This compound is used in the construction of novel heterocyclic compound libraries, which are essential for the discovery of new drugs with potential biological activities . Methods of Application:
- Screening: Evaluation of biological activity through various assays. Results Summary: The compound libraries created are a valuable resource for identifying new molecules with therapeutic potential .
Synthesis of Privileged Structures in Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: The pyrimidine moiety of the compound is employed in the design of privileged structures, which are central to the development of new medications . Methods of Application:
- Biological Activity Evaluation: Testing against relevant biological targets, such as hepatic stellate cells for anti-fibrosis activity. Results Summary: Several novel derivatives were synthesized, with some showing better anti-fibrotic activities than existing drugs, indicating the compound’s significant potential in medicinal chemistry .
Catalysis in Organic Reactions
Scientific Field
Organic Chemistry Application Summary: This compound is used as a catalyst in various organic reactions, including the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines . Methods of Application:
- Procedure: Promoting C–C bond cleavage for the synthesis of amides Results Summary: The reactions yielded N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines under mild conditions with good efficiency .
Anti-Fibrotic Therapies
Scientific Field
Pharmacology Application Summary: Derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities, showing potential as novel anti-fibrotic drugs . Methods of Application:
- Assays: Picro-Sirius red staining, hydroxyproline assay, ELISA for Collagen type I alpha 1 (COL1A1) protein expression Results Summary: Some derivatives presented better anti-fibrotic activities than existing drugs, with compounds 12m and 12q showing the best activities .
Anti-Cancer Research
Scientific Field
Oncology Application Summary: The compound has been studied for its potential use in anti-cancer therapy, particularly against gastric cancer cell lines . Methods of Application:
- Assay: In vitro evaluation of anti-cancer activity Results Summary: Newly synthesized derivatives showed promising anti-cancer activity against the tested cell lines .
Antimicrobial Drug Development
Scientific Field
Microbiology Application Summary: The compound’s derivatives have been assessed for their antimicrobial potential, with some showing good efficacy . Methods of Application:
Propriétés
IUPAC Name |
ethyl N-[4-(1-pyridin-2-ylethylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-16(20)19-14-9-7-13(8-10-14)18-12(2)15-6-4-5-11-17-15/h4-12,18H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWPWQMHICUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)
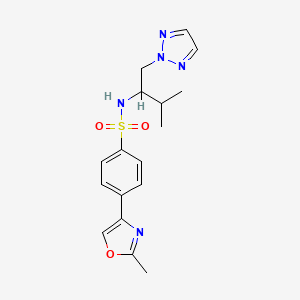
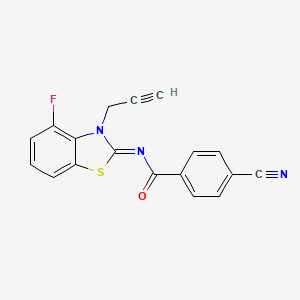
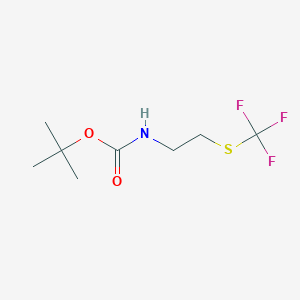
![6-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2930279.png)
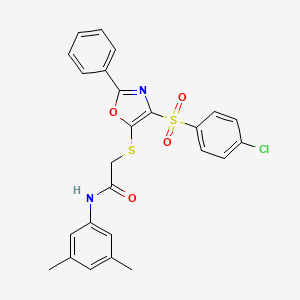
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)
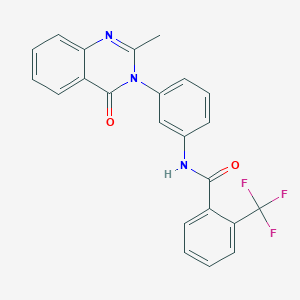
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)
![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)
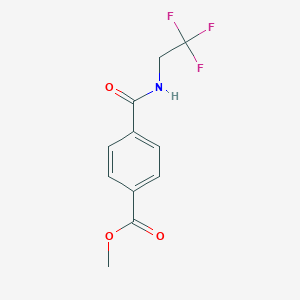
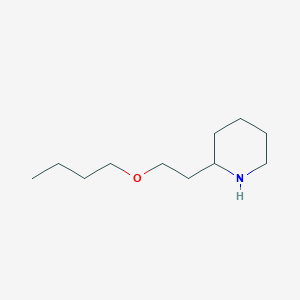
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)